8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one is a synthetic organic compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is , with a molecular weight of approximately 292.06 g/mol. This compound is notable for its bromine and trifluoromethyl substituents, which enhance its chemical reactivity and biological activity.
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one falls under the category of quinoline derivatives, which are heterocyclic compounds known for their diverse biological activities, including antimicrobial and antitumor properties. It is classified as a trifluoromethyl-substituted quinoline, which is significant in medicinal chemistry due to the stability and lipophilicity imparted by the trifluoromethyl group.
The synthesis of 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one typically involves multi-step organic reactions. Common methods include:
A typical synthetic route may involve:
The molecular structure of 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one features a quinoline core with specific substituents that affect its chemical behavior. The structural representation includes:
The compound can be represented using the following structural formulas:
InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
.Key data points include:
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one participates in various chemical reactions:
Common reagents used in these reactions include:
Reaction conditions vary based on the desired product, including temperature, solvent choice, and pH adjustments .
The mechanism of action for 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one primarily involves its interaction with biological targets:
Research indicates that derivatives of this compound exhibit significant activity against a range of pathogens, highlighting its potential as a lead compound in drug development .
The physical properties include:
Key chemical properties include:
Relevant analytical data such as melting point and boiling point may vary based on purity and specific synthesis methods used .
8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one has several applications across different fields:
This compound's unique structure and reactivity make it a valuable candidate for further research and development in pharmaceuticals and materials science.
CAS No.: 169062-92-4
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.:
CAS No.: